molecular formula C11H7ClF3NO2 B13032087 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13032087
M. Wt: 277.62 g/mol
InChI Key: NCQFCPJOYGKJFU-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a chloro group, a trifluoroethyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Chlorination: The indole derivative undergoes chlorination to introduce the chloro group at the 4-position.

    Trifluoroethylation: The chlorinated indole is then reacted with a trifluoroethylating agent to introduce the trifluoroethyl group.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and trifluoroethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethyl group but differs in the core structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar functional groups but different core structures.

Uniqueness

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups and indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H7ClF3NO2

Molecular Weight

277.62 g/mol

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid

InChI

InChI=1S/C11H7ClF3NO2/c12-7-2-1-3-8-9(7)6(10(17)18)4-16(8)5-11(13,14)15/h1-4H,5H2,(H,17,18)

InChI Key

NCQFCPJOYGKJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2CC(F)(F)F)C(=O)O

Origin of Product

United States

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